molecular formula C8H16ClNO B1430377 3-(Cyclobutylmethoxy)azetidine trifluoroacetate CAS No. 1427460-54-5

3-(Cyclobutylmethoxy)azetidine trifluoroacetate

Cat. No.: B1430377
CAS No.: 1427460-54-5
M. Wt: 177.67 g/mol
InChI Key: VHBJTLLPIYPZJD-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol. This compound is known for its unique structure, which includes a four-membered azetidine ring and a cyclobutylmethoxy group. The trifluoroacetate moiety adds to its chemical stability and reactivity.

Preparation Methods

The synthesis of 3-(Cyclobutylmethoxy)azetidine trifluoroacetate involves several steps. One common method includes the reaction of azetidine with cyclobutylmethanol under specific conditions to form the cyclobutylmethoxyazetidine intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

3-(Cyclobutylmethoxy)azetidine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of substituted azetidine products.

Scientific Research Applications

3-(Cyclobutylmethoxy)azetidine trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique structure and reactivity.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)azetidine trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-(Cyclobutylmethoxy)azetidine trifluoroacetate can be compared with other azetidine derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    3-Azetidinone: Used as an intermediate in the synthesis of β-lactam antibiotics.

    N-Methylazetidine: Studied for its potential biological activities.

The unique combination of the cyclobutylmethoxy group and the trifluoroacetate moiety in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclobutylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)6-10-8-4-9-5-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJTLLPIYPZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-54-5
Record name Azetidine, 3-(cyclobutylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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